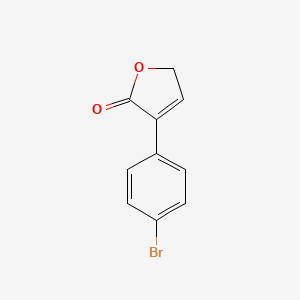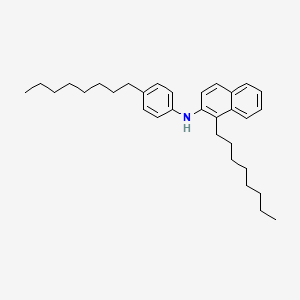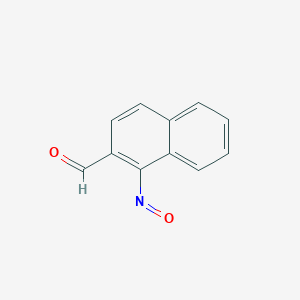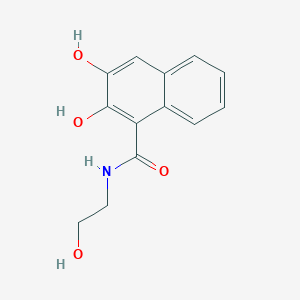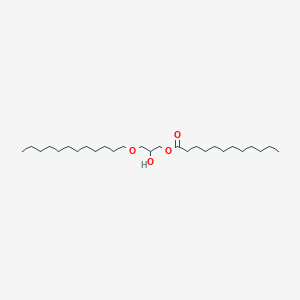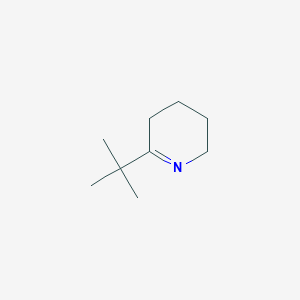
6-tert-Butyl-2,3,4,5-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-2,3,4,5-tetrahydropyridine is a heterocyclic compound with the molecular formula C₉H₁₇N It is a derivative of tetrahydropyridine, characterized by the presence of a tert-butyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-2,3,4,5-tetrahydropyridine typically involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 6-tert-Butyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-2,3,4,5-tetrahydropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism can vary depending on the context of its application, such as neuroprotection or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydropyridine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct structural and functional characteristics.
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma properties, used in flavoring.
Uniqueness: 6-tert-Butyl-2,3,4,5-tetrahydropyridine is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
90949-17-0 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
6-tert-butyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C9H17N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
GYOXQZZYNAPKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)
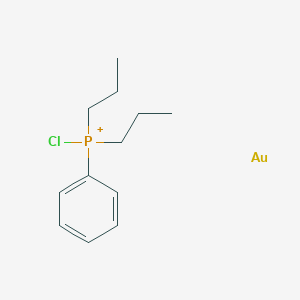
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

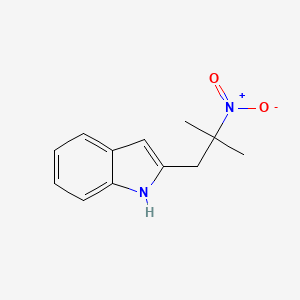
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
